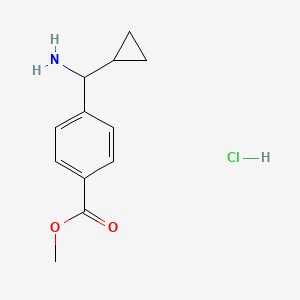

Methyl 4-(amino(cyclopropyl)methyl)benzoate hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Methyl 4-(amino(cyclopropyl)methyl)benzoate hydrochloride is a chemical compound with the molecular formula C12H16ClNO2 It is a derivative of benzoic acid and is characterized by the presence of an amino group attached to a cyclopropylmethyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-(amino(cyclopropyl)methyl)benzoate hydrochloride typically involves the esterification of 4-(aminomethyl)benzoic acid with methanol in the presence of a suitable catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester. The resulting ester is then reacted with cyclopropylmethylamine to introduce the cyclopropylmethyl group. The final step involves the formation of the hydrochloride salt by treating the compound with hydrochloric acid.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This allows for better control over reaction parameters such as temperature, pressure, and reaction time, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-(amino(cyclopropyl)methyl)benzoate hydrochloride undergoes various types of chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitro derivatives.

Reduction: The ester group can be reduced to the corresponding alcohol.

Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used in substitution reactions.

Major Products Formed

Oxidation: Nitro derivatives of the compound.

Reduction: Alcohol derivatives.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Methyl 4-(amino(cyclopropyl)methyl)benzoate hydrochloride has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.

Industry: It is used in the production of specialty chemicals and as a reagent in various industrial processes.

Mechanism of Action

The mechanism of action of Methyl 4-(amino(cyclopropyl)methyl)benzoate hydrochloride involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the cyclopropylmethyl group can enhance the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

Methyl 4-aminobenzoate: A simpler derivative without the cyclopropylmethyl group.

Methyl 4-(aminomethyl)benzoate: Lacks the cyclopropylmethyl group but has a similar amino group.

Methyl 4-(cyclopropylmethyl)benzoate: Contains the cyclopropylmethyl group but lacks the amino group.

Uniqueness

Methyl 4-(amino(cyclopropyl)methyl)benzoate hydrochloride is unique due to the presence of both the amino and cyclopropylmethyl groups. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Biological Activity

Methyl 4-(amino(cyclopropyl)methyl)benzoate hydrochloride is a compound of interest due to its potential biological activities, particularly in medicinal chemistry. This article delves into its biological properties, including anticancer, antibacterial, and antifungal activities, supported by relevant case studies and research findings.

Chemical Structure and Properties

This compound features a benzoate structure with an amino group attached to a cyclopropyl moiety. This unique configuration may enhance its pharmacological properties, making it suitable for various therapeutic applications.

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds structurally related to this compound. For instance, derivatives of para-aminobenzoic acid (PABA) have shown significant inhibitory effects on cancer cell proliferation:

- IC50 Values : Various synthesized compounds exhibited IC50 values ranging from 3.0 µM to 5.85 µM against different cancer cell lines such as MCF-7 and A549, indicating promising anticancer activity .

- Mechanism of Action : The compounds often act as non-competitive inhibitors of key enzymes involved in cancer progression, such as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), with binding affinities suggesting strong interactions with these targets .

Case Study: Anticancer Efficacy

A specific study on benzamide derivatives demonstrated that certain compounds achieved IC50 values comparable to established chemotherapeutics like doxorubicin, thereby reinforcing the potential of this compound in cancer therapy .

Antibacterial Activity

The antibacterial activity of this compound has also been explored. Compounds with similar structures have shown effectiveness against various bacterial strains:

- Minimum Inhibitory Concentrations (MIC) : Studies report MIC values ranging from 0.0048 mg/mL to 0.156 mg/mL against Gram-positive and Gram-negative bacteria, indicating robust antibacterial properties .

- Mechanism : The presence of electron-donating or withdrawing groups on the phenyl ring significantly influences the antibacterial efficacy, enhancing the compound's ability to disrupt bacterial cell wall synthesis .

Table: Antibacterial Efficacy Comparison

| Compound | Bacterial Strain | MIC (mg/mL) |

|---|---|---|

| Methyl 4-(amino(cyclopropyl)methyl)benzoate | E. coli | 0.0048 |

| Compound X | S. aureus | 0.0195 |

| Compound Y | B. mycoides | 0.0098 |

Antifungal Activity

In addition to its antibacterial properties, this compound has demonstrated antifungal activity:

- Efficacy Against Fungi : Compounds with structural similarities have shown MIC values indicating effective inhibition against Candida albicans and Fusarium species .

- Research Findings : The antifungal activity is attributed to the compound's ability to interfere with fungal cell membrane integrity and function.

Properties

Molecular Formula |

C12H16ClNO2 |

|---|---|

Molecular Weight |

241.71 g/mol |

IUPAC Name |

methyl 4-[amino(cyclopropyl)methyl]benzoate;hydrochloride |

InChI |

InChI=1S/C12H15NO2.ClH/c1-15-12(14)10-6-4-9(5-7-10)11(13)8-2-3-8;/h4-8,11H,2-3,13H2,1H3;1H |

InChI Key |

ITJHPHCBLRQSKO-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)C1=CC=C(C=C1)C(C2CC2)N.Cl |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.